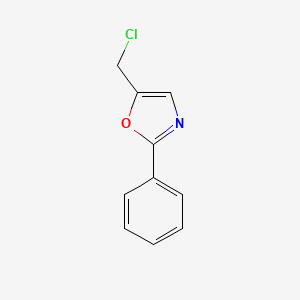











|
REACTION_CXSMILES
|
[N+](=C)=[N-].CC[O:6][CH2:7][CH3:8].B(F)(F)F.CCOCC.[C:18](#[N:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH-].[Na+].[Cl:28][CH2:29]Cl>>[Cl:28][CH2:29][C:7]1[O:6][C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:25][CH:8]=1 |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
diazoketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
10.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
stirred until nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
A solution of chloracetyl chloride (freshly distilled
|
|
Type
|
ADDITION
|
|
Details
|
1.59 ml, 20 mmol) in ether (10 ml) was added dropwise to
|
|
Type
|
CUSTOM
|
|
Details
|
(ca. 10-15 mins)
|
|
Duration
|
12.5 (± 2.5) min
|
|
Type
|
CUSTOM
|
|
Details
|
used without further purification
|
|
Type
|
STIRRING
|
|
Details
|
stirred until nitrogen evolution
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent removal
|
|
Type
|
DISTILLATION
|
|
Details
|
distillation at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was further purified by column chromatography (CH2Cl2 as eluant, 20 g silica)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=CN=C(O1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.5 mmol | |
| AMOUNT: MASS | 870 mg | |
| YIELD: PERCENTYIELD | 22% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |